7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-cyclopropyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)9-6-12-14-10(13(17)18)5-11(8-3-4-8)16(12)15-9/h5-8H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWTXWYXLYXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the presence of suitable catalysts and solvents under controlled temperature conditions. For instance, the reaction might proceed in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazolo[1,5-a]pyrimidine ring, using reagents like alkyl halides or aryl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its ability to undergo various functional modifications makes it valuable for creating combinatorial libraries in drug discovery .
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases, which are crucial in many cellular processes. This makes it a candidate for developing treatments for diseases where kinase activity is dysregulated .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with biological targets, making it a promising lead for developing new anticancer agents .
Industry
Industrially, this compound can be used in the development of new materials with specific photophysical properties, such as fluorescent probes for imaging applications .
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it useful in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid with structurally related compounds, emphasizing substituent variations, molecular properties, and applications:
Notes:
- Substituent Impact: Cyclopropyl vs. Isopropyl: Cyclopropyl groups enhance metabolic stability due to their rigid, non-planar structure, whereas isopropyl groups may improve lipophilicity . Trifluoromethyl vs. Methyl: Trifluoromethyl groups increase electronegativity and bioavailability but may reduce solubility .
- Biological Activity : Compounds with pyrazole-pyrimidine cores (e.g., 5d and 5k in ) exhibit antifungal activity against Fusarium graminearum and Valsa mali at 50 μg/mL, comparable to commercial agents . However, specific data for the target compound is lacking.
- Synthetic Utility : Carboxylic acid derivatives are frequently esterified or amidated for drug discovery, as seen in (methyl/ethyl esters) .
Research Findings and Trends
- Structural Diversity : Modifications at positions 2 and 7 dominate synthetic efforts. For example, trifluoromethyl () and bromo/triazole substituents () are common in agrochemical and pharmaceutical intermediates .
- Purity Standards : Most analogs are synthesized at ≥95% purity, critical for reproducible biological testing .
- Gaps in Data : The target compound’s exact synthesis route, pharmacokinetics, and toxicity remain uncharacterized in the provided evidence.
Biological Activity
7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, research indicates that derivatives of this compound exhibit selective inhibition against various cancer cell lines. In vitro studies demonstrated that this compound significantly inhibits cell proliferation in breast and lung cancer models, with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. It acts on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, it has been reported to inhibit CDK2 with an IC50 value of approximately 0.36 µM, demonstrating significant selectivity over other kinases . This selectivity is essential for reducing off-target effects in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. The compound's interaction with CDK2 inhibits downstream signaling pathways that promote tumor growth and survival .
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 5 µM. This effect was associated with increased apoptosis markers and decreased expression of anti-apoptotic proteins .
- Lung Cancer Model : Another study evaluated the efficacy of this compound in A549 lung cancer cells. The results indicated a dose-dependent decrease in cell proliferation, with an IC50 value of 4 µM observed at 72 hours post-treatment .
Comparative Analysis of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 (µM) | Selectivity |
|---|---|---|---|
| Anticancer (MCF-7) | Cell Proliferation | 5 | High |
| Anticancer (A549) | Cell Proliferation | 4 | High |
| CDK Inhibition | CDK2 | 0.36 | High |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Ethanol, reflux, 30 min | 70–85 | |
| Ester Hydrolysis | 2M NaOH, EtOH, 60°C, 4h | 90–95 | |
| Chlorination | POCl₃, 1,4-dioxane, reflux, 3h | 65–75 |
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
- 1H/13C NMR : Identify substituent patterns:
- IR Spectroscopy : Confirm carboxylic acid via O–H stretch (2500–3000 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ions (e.g., [M+H]+) and fragmentation patterns .
Advanced: How to control regioselectivity during cyclization to avoid structural isomers?
Methodological Answer:
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., COOEt) at the diketone β-position direct cyclization to the desired position.
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C favor kinetic control, reducing isomer formation .
- Catalysis : Acidic conditions (e.g., p-TsOH) can stabilize transition states, improving selectivity for the 7-cyclopropyl isomer .
Q. Table 2: Solvent Impact on Isomer Ratios
| Solvent | Temperature (°C) | Desired Isomer : Byproduct |
|---|---|---|
| Ethanol | Reflux | 85:15 |
| DMF | 100 | 95:5 |
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing:
- X-ray Crystallography : Use single-crystal analysis to confirm absolute configuration and hydrogen-bonding networks. For example, π-π stacking interactions in the solid state may alter NMR-predicted conformers .
- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., carboxylic acid ↔ carboxylate) .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate electronic structures .
Advanced: How to optimize coupling reactions for diverse amide substituents?
Methodological Answer:
- Activating Agents : Use bis(pentafluorophenyl) carbonate (BPC) or HATU for efficient coupling of carboxylic acid intermediates with amines .
- Solvent Selection : Polar solvents (e.g., DCM or THF) improve solubility of bulky amines.
- Workflow :
- Hydrolyze ester to carboxylic acid (e.g., NaOH/EtOH).
- Activate carboxylate with BPC (1.2 eq, 0°C, 1h).
- Add amine (1.5 eq) and stir at RT for 12h .
Q. Table 3: Coupling Efficiency with Amines
| Amine | Yield (%) | Purity (HPLC) |
|---|---|---|
| Primary Aliphatic | 85–90 | ≥98% |
| Secondary Cyclic | 70–75 | ≥95% |
Advanced: What challenges arise in interpreting MS data for substituted derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
